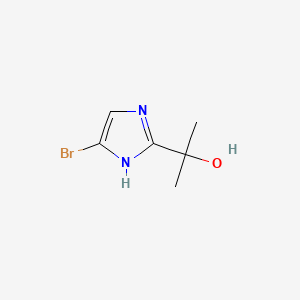
2-(5-Bromo-1H-imidazol-2-YL)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-1H-imidazol-2-YL)propan-2-OL is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 5-position of the imidazole ring and a hydroxyl group at the 2-position of the propan-2-OL moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-imidazol-2-YL)propan-2-OL typically involves the bromination of an imidazole precursor followed by the introduction of the propan-2-OL group. One common method involves the reaction of 5-bromoimidazole with an appropriate alkylating agent under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-1H-imidazol-2-YL)propan-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of carbonyl compounds.
Reduction Reactions: Formation of dihydroimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromo-1H-imidazol-2-YL)propan-2-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-1H-imidazol-2-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-OL: Similar structure but contains a thiazole ring instead of an imidazole ring.
2-(1-(3-bromophenyl)-1H-benzo[d]imidazol-5-yl)propan-2-OL: Contains a benzoimidazole ring with a bromophenyl group.
Uniqueness
2-(5-Bromo-1H-imidazol-2-YL)propan-2-OL is unique due to its specific substitution pattern on the imidazole ring and the presence of the propan-2-OL moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H9BrN2O |
|---|---|
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
2-(5-bromo-1H-imidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H9BrN2O/c1-6(2,10)5-8-3-4(7)9-5/h3,10H,1-2H3,(H,8,9) |
Clave InChI |
VNJMROCDSUDXAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=C(N1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)
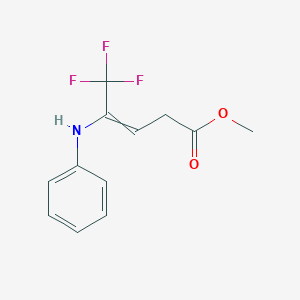
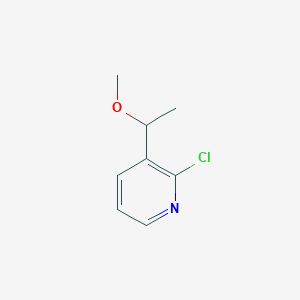

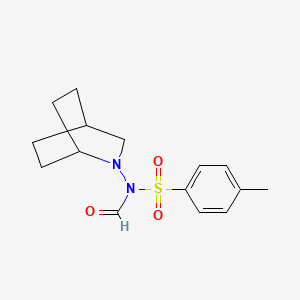
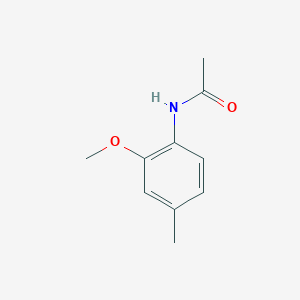
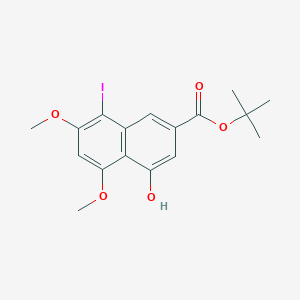
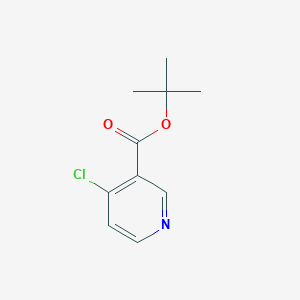
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)

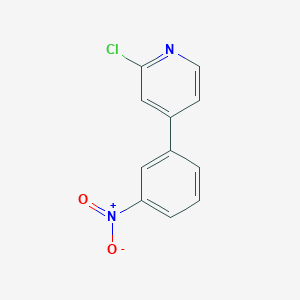

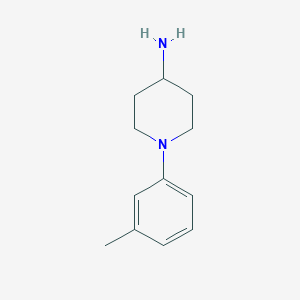
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)
